molecular formula C9H14ClF2NO B2410586 2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide CAS No. 2288599-18-6

2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide

Cat. No.: B2410586
CAS No.: 2288599-18-6
M. Wt: 225.66
InChI Key: ZXYMUDRLDMFVLJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloroacetamide group and a difluorocyclopentyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide typically involves the reaction of 2,2-difluorocyclopentylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thiol derivatives, or ethers.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids.

    Reduction: Formation of reduced amide derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Similar structure with trifluoroethyl group instead of difluorocyclopentyl.

    N,N-diethyl-2-chloroacetamide: Contains diethyl groups instead of difluorocyclopentyl.

    2-Chloro-N,N-dimethylacetamide: Contains dimethyl groups instead of difluorocyclopentyl.

Uniqueness

2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide is unique due to the presence of the difluorocyclopentyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c10-6-8(14)13-5-3-7-2-1-4-9(7,11)12/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYMUDRLDMFVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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